molecular formula C18H22N4OS B6757588 N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide

N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide

Cat. No.: B6757588
M. Wt: 342.5 g/mol
InChI Key: CJVUMASYPITDPZ-UHFFFAOYSA-N
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Description

N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Properties

IUPAC Name

N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-10-15(12)19-16(23)11-24-18-17(22-8-4-5-9-22)20-13-6-2-3-7-14(13)21-18/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVUMASYPITDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The starting materials might include 2-methylcyclopropylamine, 3-pyrrolidin-1-ylquinoxaline, and a suitable sulfanylacetamide precursor. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylcyclopropyl)-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide include other quinoxaline derivatives, such as:

  • 2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide
  • N-(2-methylcyclopropyl)-2-(quinoxalin-2-yl)sulfanylacetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-methylcyclopropyl group and the pyrrolidin-1-ylquinoxaline moiety. These features may confer unique biological activities and chemical properties compared to other similar compounds.

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